VU 591 盐酸盐

描述

VU 591 盐酸盐是一种高度选择性和强效的肾外髓钾通道抑制剂,也称为内向整流钾通道(Kir1.1 或 ROMK)。该化合物主要用于科学研究,以研究这些钾通道的生理和药理作用 .

科学研究应用

VU 591 盐酸盐由于其对肾外髓钾通道的选择性抑制,在科学研究中被广泛使用。其一些关键应用包括:

作用机制

VU 591 盐酸盐通过选择性阻断肾外髓钾通道(Kir1.1)的细胞内孔发挥作用。这种抑制阻止钾离子通过通道流动,从而调节通道的生理功能。该化合物对 Kir1.1 表现出高度选择性,并且不会显着影响其他钾通道,例如 Kir7.1、Kir2.1、Kir2.3 或 Kir4.1 .

生化分析

Biochemical Properties

VU 591 hydrochloride plays a significant role in biochemical reactions by inhibiting the ROMK or Kir1.1 channel . This channel is crucial for maintaining potassium balance and is involved in renal potassium secretion . VU 591 hydrochloride binds to the intracellular pore of the Kir1.1 channel, blocking its function .

Cellular Effects

VU 591 hydrochloride’s inhibition of the Kir1.1 channel can affect various types of cells and cellular processes. For instance, it can influence cell function by altering potassium balance, which is vital for maintaining cell membrane potential and volume .

Molecular Mechanism

VU 591 hydrochloride exerts its effects at the molecular level by binding to the intracellular pore of the Kir1.1 channel, thereby inhibiting its function . This binding interaction blocks the passage of potassium ions through the channel, disrupting the normal functioning of the channel .

Temporal Effects in Laboratory Settings

The effects of VU 591 hydrochloride can change over time in laboratory settings. It has high metabolic stability , suggesting that it remains effective over extended periods

Dosage Effects in Animal Models

In animal models, specifically male ICR mice, VU 591 hydrochloride has shown antidepressive effects in the tail suspension test (TST) when administered at a dosage of 1.842 μg

Transport and Distribution

It is known to bind to the intracellular pore of the Kir1.1 channel

Subcellular Localization

It is known to bind to the intracellular pore of the Kir1.1 channel , suggesting it may localize to regions of the cell where these channels are present

准备方法

合成路线和反应条件

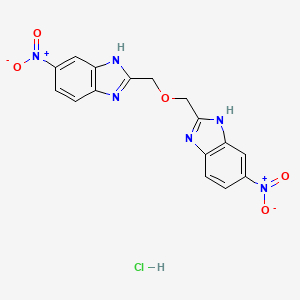

VU 591 盐酸盐通过多步化学过程合成。合成涉及 6-硝基-1H-苯并咪唑与甲醛反应,然后硝化生成 6-硝基-2-[(6-硝基-1H-苯并咪唑-2-基)甲氧基甲基]-1H-苯并咪唑。最后将产物转化为其盐酸盐形式 .

工业生产方法

VU 591 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。该化合物通常以冻干形式生产,以保持其在储存和运输过程中的稳定性 .

化学反应分析

反应类型

VU 591 盐酸盐主要由于苯并咪唑环上存在硝基而发生取代反应。这些反应可以在适当条件下通过各种亲核试剂促进 .

常见试剂和条件

涉及 VU 591 盐酸盐的反应中使用的常见试剂包括胺和硫醇等亲核试剂。反应通常在温和条件下进行,以防止化合物分解 .

形成的主要产物

VU 591 盐酸盐反应形成的主要产物取决于所用亲核试剂的性质。例如,与胺的反应可以导致形成取代的苯并咪唑衍生物 .

相似化合物的比较

类似化合物

VU 590: 肾外髓钾通道的另一种选择性抑制剂,其效力与 VU 591 盐酸盐相似.

独特性

VU 591 盐酸盐由于其对肾外髓钾通道的高度选择性和效力而具有独特性。与其他抑制剂不同,它不会引起低钾血症,使其成为研究钾通道生理学和开发新型治疗剂的宝贵工具 .

属性

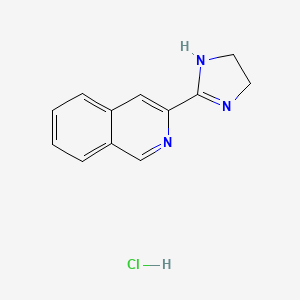

IUPAC Name |

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLOUHLPDHEXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)